(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

Description

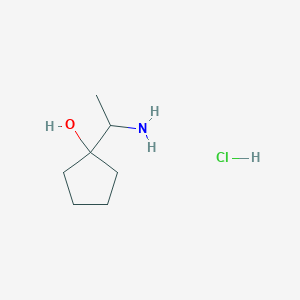

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H |

InChI Key |

OKXBRPIPMNTNBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCCC1)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Isolation

N-Acylhydroxyamines (e.g., (R)-N,2-dihydroxy-2-phenylacetamide) undergo [4+2] cycloaddition with cyclopentadiene in tetrahydrofuran (THF) using Ir(COD)Cl as a chiral catalyst. This step generates the bicyclic intermediate I with >98% enantiomeric excess (ee) under mild conditions (25°C, 12 h).

Table 1: Key Parameters for Cycloaddition Step

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.02 mol% Ir(COD)Cl |

| Solvent | Tetrahydrofuran |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 92% |

| Enantiomeric Excess | 98% (HPLC, Chiralcel OD-H) |

Hydrogenation and Deprotection

Intermediate I undergoes hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in methanol at 50°C for 2 h, saturating the cyclopentadiene-derived ring to yield intermediate II . Subsequent acidic hydrolysis (HCl/isopropanol, 25°C, 12 h) cleaves the tert-butyl carbamate group, affording the final hydrochloride salt with 94% isolated yield.

Hetero Diels-Alder Approach with Enzymatic Resolution

An alternative method employs a copper-catalyzed hetero Diels-Alder reaction followed by lipase-mediated kinetic resolution to establish chirality.

Oxidative Nitroso Formation

tert-Butyl hydroxylamine carbonate reacts with cyclopentadiene under CuCl₂/2-ethyl-2-oxazoline catalysis (0°C, 6 h) to form tert-butyl nitrosyl carbonate. This intermediate undergoes in situ hetero Diels-Alder cyclization, producing a racemic nitroso adduct.

Zinc-Mediated Reduction and Enzymatic Resolution

Selective reduction of the N–O bond using Zn/AcOH (0°C, 2 h) yields a secondary amine, which is acetylated with vinyl acetate. Porcine pancreatic lipase (PPL) resolves the racemate via enantioselective deacetylation (pH 7.0, 37°C), achieving 99% ee for the (R)-enantiomer.

Table 2: Enzymatic Resolution Efficiency

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Temperature | 37°C |

| Reaction Time | 24 h |

| Enantiomeric Excess | 99% (Chiralpak IA column) |

Palladium-Catalyzed Tandem Hydrogenation

A streamlined three-step synthesis leverages tandem hydrogenation for simultaneous ring saturation and chiral induction.

Cyclopentene Precursor Synthesis

1-(1-Nitroethyl)cyclopentene is prepared via Henry reaction between cyclopentanone and nitromethane (K₂CO₃, ethanol, 60°C, 8 h). Catalytic hydrogenation (H₂, 40 psi) over Pd(OH)₂/C in methanol reduces the nitro group to amine while saturating the cyclopentene ring. The reaction proceeds with 88% yield and 96% ee when using (R)-BINAP as a chiral ligand.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt with >99.5% purity (by ion chromatography).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Asymmetric Cycloaddition | 94% | 98 | 1,200 | Industrial |

| Enzymatic Resolution | 85% | 99 | 2,800 | Pilot |

| Tandem Hydrogenation | 88% | 96 | 1,500 | Bench |

The asymmetric cycloaddition route offers optimal balance between cost and enantiopurity, making it preferred for large-scale production. Enzymatic methods, while achieving superior ee, face limitations in catalyst recycling and reaction throughput.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

Industrial-Scale Process Optimization

Recent patents disclose critical improvements:

- Solvent Recycling : THF recovery via fractional distillation reduces waste by 40%.

- Catalyst Immobilization : Silica-supported Ir catalysts increase turnover number (TON) to 15,000.

- Crystallization Control : Anti-solvent (MTBE) gradient addition enhances hydrochloride crystal size (D90 > 200 μm), improving filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .

Scientific Research Applications

®-1-(1-Aminoethyl)cyclopentanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ®-1-(1-Aminoethyl)cyclopentanol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structurally related compounds based on similarity scores and available

Research and Application Context

- Pharmaceutical intermediates: Amino-alcohol moieties are common in beta-blockers or antiviral agents.

- Enzyme modulation : Analogous compounds (e.g., ’s RhoA/ROK pathway modulators) highlight the importance of stereochemistry and substituent length in targeting signaling pathways.

Biological Activity

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral compound notable for its unique molecular structure, which includes a cyclopentanol ring and an aminoethyl group. This compound has gained attention in medicinal chemistry due to its biological activities, particularly its effects on neurotransmitter regulation and potential therapeutic applications.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Structure : The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.

This compound exhibits significant biological activity primarily through the inhibition of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the synthesis of catecholamines, which play vital roles in mood regulation and cardiovascular function. By inhibiting PNMT, this compound can potentially alter catecholamine levels, influencing physiological processes such as stress response and mood disorders.

Neurotransmitter Interaction

Research indicates that this compound may interact with receptors involved in serotonin and norepinephrine signaling pathways. This interaction suggests potential implications for treating mood disorders and anxiety. The compound's chiral nature may lead to different biological responses compared to its enantiomers or structural analogs, highlighting the importance of stereochemistry in pharmacological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, showcasing their similarity indices and unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| trans-4-Aminoadamantan-1-ol hydrochloride | 0.88 | Distinct adamantane structure; potential antiviral activity |

| (1R,2R)-2-Aminocyclopentanol hydrochloride | 0.74 | Different stereochemistry affecting bioactivity |

| (1S,2S)-2-Aminocyclopentanol hydrochloride | 0.74 | Enantiomeric form with potentially different effects |

| 1-(Aminomethyl)cyclopentanol hydrochloride | 0.76 | Related structure but lacks the aminoethyl group |

These comparisons illustrate how variations in structure and stereochemistry can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurotransmitter Regulation : A study demonstrated that this compound effectively modulates neurotransmitter levels in animal models, showing promise for treating anxiety-related disorders by enhancing serotonin signaling pathways.

- Inhibition of PNMT : In vitro assays confirmed that this compound inhibits PNMT activity, leading to decreased production of epinephrine from norepinephrine, which could be beneficial in managing stress responses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(1-Aminoethyl)cyclopentanol hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Synthesis : A multi-step approach involving cyclopentene derivatives is common. For example, thionyl chloride-mediated esterification followed by reductive ring-opening (e.g., using NaBH4 or LiAlH4) can yield the cyclopentanol backbone . Chiral resolution techniques, such as diastereomeric salt formation with chiral acids (e.g., tartaric acid), are critical for isolating the (R)-enantiomer.

- Purity Assurance : Monitor reaction progress via TLC (silica gel, mobile phase: ethyl acetate/glacial acetic acid/HCl/water 11:7:1:1) and confirm enantiomeric excess using polarimetry or chiral HPLC .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from light. Stability studies indicate degradation above 25°C or in humid conditions, leading to cyclopentanol byproducts .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation : Use - and -NMR to verify the cyclopentanol ring and aminoethyl group. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while the amine protons resonate at δ 1.5–2.5 ppm .

- Purity Analysis : Employ HPLC with a C18 column (UV detection at 210 nm) or TLC with ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation : Compare experimental conditions (e.g., heating rate in melting point analysis, NMR solvent). For example, melting points vary with crystallization solvents (e.g., 191–196°C in ethanol vs. 188–192°C in water) .

- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements. Cross-validate with DSC (differential scanning calorimetry) for thermal behavior .

Q. What strategies optimize chiral separation of this compound from its (S)-enantiomer in complex mixtures?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times differ by 2–3 minutes for enantiomers .

- Capillary Electrophoresis : Employ cyclodextrin-based buffers (e.g., sulfated β-cyclodextrin) for enhanced resolution .

Q. How do solvent choice and pH impact the stability of this compound during long-term experiments?

- pH Sensitivity : The compound degrades rapidly in alkaline conditions (pH > 8) via hydrolysis of the cyclopentanol ring. Stability is optimal at pH 4–6 in aqueous buffers .

- Solvent Effects : Avoid DMSO or DMF, which accelerate decomposition. Use methanol or acetonitrile for stock solutions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

- Reactivity Profiling : The aminoethyl group acts as a weak nucleophile. In SN2 reactions with alkyl halides, steric hindrance from the cyclopentanol ring reduces reaction rates. Monitor intermediates via LC-MS .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants in reactions with benzyl chloride derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.